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Compound of Interest

Compound Name: N-(4-methylcyclohexyl)acetamide

CAS No.: 103038-90-0

Cat. No.: B6284207

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of

N-(substituted cyclohexyl)acetamides. These compounds serve as critical scaffolds in

pharmaceutical synthesis, acting as intermediates for mucolytics, analgesics, and specialized

solvents.

For researchers and process chemists, understanding the interplay between the flexible

cyclohexyl ring and the rigid amide bond is essential. This guide moves beyond static data,

offering a mechanistic understanding of how stereochemistry (cis/trans isomerism) dictates

solid-state behavior, solubility profiles, and thermodynamic stability.

Molecular Architecture & Stereochemistry[1]
The core structure of N-cyclohexylacetamide consists of a lipophilic cyclohexane ring attached

to a polar acetamide group. The physical properties of this class are governed by two dominant

factors: Amide Hydrogen Bonding and Cyclohexane Conformational Analysis.
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The Stereochemical Differentiator
In substituted cyclohexylacetamides (particularly 1,4-disubstituted derivatives), physical

properties are strictly defined by stereoisomerism.

Trans-Isomers: Generally thermodynamically more stable. In 1,4-disubstituted systems, the

trans configuration allows both bulky substituents (e.g., the acetamide group and a 4-

alkyl/hydroxyl group) to occupy the equatorial positions. This minimizes 1,3-diaxial

interactions and creates a more symmetrical molecule that packs efficiently in the crystal

lattice, leading to higher melting points.

Cis-Isomers: Often force one substituent into a higher-energy axial position. This disrupts

crystal packing and lowers the melting point.

Synthesis and Isomerization Workflow
The following diagram illustrates the synthesis of N-cyclohexylacetamide and the

stereochemical divergence seen in substituted derivatives.
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Figure 1: Synthetic pathway and stereochemical divergence of N-cyclohexylacetamides. Note

that hydrogenation of aromatic precursors often yields cis/trans mixtures requiring separation.

Thermodynamic & Solid-State Properties
The solid-state handling of these compounds is dictated by their melting points and potential for

polymorphism.
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Melting Point Data
The parent compound, N-cyclohexylacetamide, exhibits a sharp melting point indicative of its

crystalline nature. Derivatives show significant variance based on substitution patterns.

Compound
Substituent
Position

Stereochemist
ry

Melting Point
(°C)

Key
Observation

N-

Cyclohexylaceta

mide

None N/A 101 - 104

Reference

standard [1][5].

[1]

N-(4-

Hydroxycyclohex

yl)acetamide

4-OH Trans ~137

High MP due to

intermolecular H-

bonding (OH +

Amide) [4].

N-(4-

Hydroxycyclohex

yl)acetamide

4-OH Cis < 100

Lower stability;

often oily or low-

melting solid.

N-

Ethylacetamide

N-Ethyl (Acyclic

analog)
N/A -32

Demonstrates

the rigidifying

effect of the

cyclohexyl ring

[8].

Expert Insight: When analyzing DSC (Differential Scanning Calorimetry) data, N-

cyclohexylacetamides typically show a sharp endotherm at the melting point. However, if you

observe a small endotherm prior to the main melt, do not immediately discard the batch. This

often indicates a solid-solid transition between polymorphs, common in amides due to varying

hydrogen bond networks.

Thermal Stability
These compounds are generally stable up to their boiling points (~160°C at 15 mmHg for the

parent compound) [5]. However, under acidic hydrolysis conditions at high temperatures

(>80°C), the amide bond will cleave, reverting to the amine and acetic acid.
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Solubility & Lipophilicity (LogP)
For drug development, the partition coefficient (LogP) is the critical metric. N-substituted

cyclohexylacetamides are amphiphilic.

Lipophilic Domain: The cyclohexyl ring (LogP contribution ~ +2.0).

Hydrophilic Domain: The acetamide moiety (LogP contribution ~ -1.5).

Solubility Profile
Water: Sparingly soluble in cold water; soluble in hot water. This temperature-dependent

solubility makes water/ethanol mixtures ideal for recrystallization.

Organic Solvents: Highly soluble in ethanol, chloroform, and DMSO.

LogP Values:

N-Cyclohexylacetamide: 1.10 - 1.45 [6][11].

This range suggests moderate membrane permeability, making them suitable as non-ionic

surfactants or intermediates for CNS-active drugs.

Spectroscopic Characterization
Accurate identification relies on detecting the specific vibrational modes of the amide bond and

the magnetic environment of the ring protons.

Infrared Spectroscopy (IR)
The amide group provides two diagnostic bands that confirm the integrity of the synthesis.

Amide I (C=O Stretch): 1630–1680 cm⁻¹. Strong intensity.

Amide II (N-H Bend): 1510–1570 cm⁻¹. Medium intensity.

N-H Stretch: ~3280–3300 cm⁻¹. Broad band indicating hydrogen bonding [10].

Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):

δ 1.95 ppm (s, 3H): Acetyl methyl group (diagnostic singlet).

δ 3.70 ppm (m, 1H): Methine proton at the C1 position of the ring.

δ 5.50 ppm (br s, 1H): Amide N-H proton (exchangeable with D₂O).

Stereochemical Marker: In 4-substituted derivatives, the coupling constant (

) of the C1 proton helps distinguish isomers. Axial protons (trans isomer) typically show
large diaxial coupling (

Hz) [1][3].

Experimental Protocols
Analytical Workflow
The following workflow ensures data integrity from synthesis to physical property validation.
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Figure 2: Standardized workflow for the purification and characterization of

cyclohexylacetamides.

Protocol: Recrystallization for Physical Property Testing
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To obtain accurate Melting Point and LogP data, the sample must be free of the starting amine

(which hygroscopically depresses MP).

Dissolution: Dissolve 5.0 g of crude N-cyclohexylacetamide in a minimum amount of boiling

isopropyl ether (or ethyl acetate).

Filtration: Hot filter to remove insoluble salts.

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid

cooling promotes the inclusion of solvent and impurities.

Isolation: Filter the white needles and wash with cold hexane.

Drying: Dry in a vacuum oven at 40°C for 6 hours. Note: Higher temperatures may sublime

the product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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